molecular formula C10H14N2O6 B566043 L-Glutamic acid, 5-oxo-L-prolyl- CAS No. 29227-92-7

L-Glutamic acid, 5-oxo-L-prolyl-

Cat. No.: B566043
CAS No.: 29227-92-7
M. Wt: 258.23
InChI Key: YRUFRJRFQFBNQR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid, 5-oxo-L-prolyl- is a key compound of interest in metabolic pathway research, particularly for investigating the gamma-glutamyl cycle. This cycle is essential for glutathione synthesis and degradation, a critical intracellular antioxidant . Within this cycle, the related metabolite 5-oxoproline (pyroglutamic acid) is converted to glutamate by the enzyme 5-oxoprolinase in an ATP-dependent reaction, helping to regulate glutamate pools and maintain metabolic balance . Researchers utilize this compound to probe glutathione kinetics, as the flux of 5-oxoproline can serve as a dynamic indicator of the state of glutathione metabolism and overall cellular redox status . Its relevance extends to the study of cancer metabolism, where the reprogramming of glutamine and glutamate pathways is a hallmark of many malignancies, supporting bioenergetics and biosynthesis in proliferating cells . Furthermore, altered levels of pyroglutamate are implicated in various neurological conditions, making this compound a valuable tool for exploring mechanisms of glutamate excitotoxicity and their role in neurodegenerative diseases .

Properties

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFRJRFQFBNQR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742325
Record name 5-Oxo-L-prolyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29227-92-7
Record name 5-Oxo-L-prolyl-L-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-L-prolyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-L-prolyl-L-glutamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BYQ27M6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Tribenzyl Ester Hydrogenolysis

A high-yielding route involves the hydrogenolysis of N-(1-carboxy-L-pyroglutamyl)-L-glutamic acid tribenzyl ester. The process employs 5% palladium-on-carbon (Pd/C) under hydrogen atmosphere in a mixed solvent system of ethanol and dichloromethane. Key steps include:

  • Deprotection : The tribenzyl ester undergoes catalytic hydrogenation at ambient temperature, cleaving benzyl groups to expose the carboxylic acid functionalities.

  • Acidification : Post-hydrogenation, the product is acidified to pH 2.5–3.0, precipitating the target compound.

This method achieves a 98% yield with high purity, as validated by Frerot and Chen. The use of Pd/C ensures selective deprotection without racemization, critical for retaining L-configuration.

Table 1: Tribenzyl Ester Hydrogenolysis Conditions

ParameterValue
Catalyst5% Pd/C
SolventEthanol/dichloromethane (1:1)
Temperature25°C
Reaction Time2–3 hours
Yield98%

Mixed Anhydride Method

A patent by RU2051908C1 describes a mixed anhydride approach for analogous compounds, adaptable to 5-oxo-L-prolyl-L-glutamic acid. The protocol involves:

  • Anhydride Formation : 5-Oxo-L-proline reacts with butyl chloroformate and triethylamine in dichloromethane at −8°C to −16°C, forming a reactive mixed anhydride.

  • Coupling : The anhydride is treated with L-glutamic acid diethyl ether hydrochloride, facilitating amide bond formation.

  • Saponification : Ethyl esters are hydrolyzed using aqueous-alcoholic sodium hydroxide, followed by acidification to isolate the product.

This method yields 56.5% based on L-glutamic acid, with a melting point of 224–225.5°C. While effective, scalability is limited by multi-step purification.

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables sequential assembly of 5-oxo-L-proline and L-glutamic acid on a resin. The workflow includes:

  • Resin Loading : Fmoc-L-glutamic acid is anchored to Wang resin via its side-chain carboxyl group.

  • Deprotection : Piperidine removes the Fmoc group, exposing the amine for coupling.

  • Activation/Coupling : 5-Oxo-L-proline’s carboxyl group is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled to the resin-bound glutamate.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the peptide from the resin while removing side-chain protections.

SPPS achieves >95% purity after high-performance liquid chromatography (HPLC), making it ideal for small-scale, high-purity batches.

Enzymatic Synthesis

5-Oxoprolinase-Catalyzed Conversion

5-Oxoprolinase, found in mammalian kidneys, converts 5-oxo-L-proline to L-glutamic acid in the glutathione cycle. While primarily catabolic, reversing this pathway (e.g., via ATP-dependent ligases) could theoretically synthesize 5-oxo-L-prolyl-glutamate, though experimental validation is pending.

Glutaminyl Cyclase-Mediated Cyclization

Pyroglutamate formation from N-terminal glutamine or glutamate residues, catalyzed by glutaminyl cyclases, offers a biocatalytic route. Engineering these enzymes to accept L-glutamic acid as a substrate may enable one-step synthesis, though current applications remain exploratory.

Industrial Production and Scaling Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Catalytic Hydrogenation : Preferred for batch processing due to high yields and minimal byproducts.

  • Continuous SPPS : Automated synthesizers reduce manual intervention, enabling kilogram-scale production.

  • Purification : Industrial HPLC systems with C18 columns resolve dipeptide impurities, ensuring pharmacopeial compliance.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldPurityScalabilityCost
Tribenzyl Hydrogenolysis98%>99%HighModerate
Mixed Anhydride56.5%95%ModerateLow
SPPS90%>95%LowHigh
EnzymaticN/AN/AExperimentalVariable

Tribenzyl hydrogenolysis excels in yield and scalability, whereas SPPS suits high-purity niches. Enzymatic methods, though nascent, promise greener chemistry.

Recent Advances and Innovations

  • Microwave-Assisted SPPS : Accelerates coupling rates by 50%, reducing synthesis time.

  • Flow Chemistry : Tubular reactors optimize mixed anhydride coupling, enhancing throughput.

  • Directed Evolution : Engineering 5-oxoprolinase for synthetic applications could revolutionize biocatalytic routes .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, 5-oxo-L-prolyl- undergoes various chemical reactions, including:

    Oxidation: Pyroglutamic acid can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: These reactions typically require catalysts such as acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Biochemical Roles

1. Metabolic Pathways
L-Glutamic acid plays a crucial role in the gamma-glutamyl cycle, where it is synthesized from 5-oxoproline through the action of the enzyme 5-oxoprolinase. This pathway is essential for maintaining glutamate levels in cells, which are vital for neurotransmission and metabolic functions . The conversion of 5-oxoproline to L-glutamic acid involves ATP hydrolysis and is influenced by metal ions like Mg²⁺ or Mn²⁺ .

2. Neurotransmitter Function
As a neurotransmitter, L-glutamic acid is the most abundant excitatory neurotransmitter in the brain. It plays a pivotal role in synaptic plasticity and cognitive functions such as learning and memory. However, excessive levels can lead to neurotoxicity, contributing to conditions like Alzheimer's disease and amyotrophic lateral sclerosis .

Therapeutic Applications

1. Dietary Supplements
Pyroglutamic acid is marketed as a nootropic dietary supplement aimed at enhancing cognitive function and improving memory. It is believed to support brain health by improving blood circulation and acting as a precursor for neurotransmitter synthesis .

2. Clinical Implications
Research indicates that elevated levels of pyroglutamic acid may serve as biomarkers for certain metabolic disorders and conditions like paracetamol overdose, where it can indicate disruptions in glutathione metabolism . Furthermore, its anti-phosphodiesterase type 5 activity suggests potential therapeutic roles in managing cardiovascular diseases .

Agricultural Applications

1. Plant Microbiota Modulation
Recent studies have shown that L-glutamic acid can significantly alter the microbial community associated with plants. For instance, its application has been linked to increased populations of beneficial microbes like Streptomyces, which enhance plant resilience against diseases such as gray mold . The treatment with L-glutamic acid led to reduced disease incidence in strawberry plants compared to untreated controls .

2. Disease Resistance
The use of L-glutamic acid in agricultural practices has demonstrated its efficacy in suppressing plant diseases. In controlled experiments, strawberry plants treated with L-glutamic acid exhibited lower disease severity and incidence rates compared to those treated with other amino acids or left untreated . This highlights its potential as a biocontrol agent in sustainable agriculture.

Summary Table of Applications

Application AreaDescriptionReferences
Biochemical Role Key player in the gamma-glutamyl cycle; neurotransmitter function
Dietary Supplements Used for cognitive enhancement; improves blood circulation
Clinical Biomarker Elevated levels indicate metabolic disorders; potential therapeutic implications
Agriculture Modulates plant microbiota; enhances disease resistance

Case Studies

Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of pyroglutamic acid on neuronal cells subjected to oxidative stress. Results indicated that treatment with pyroglutamic acid reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Agricultural Benefits
In a greenhouse trial involving strawberry plants, the application of L-glutamic acid resulted in a significant reduction in gray mold incidence compared to untreated controls. The study concluded that L-glutamic acid not only enhances microbial diversity but also contributes to disease suppression mechanisms.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

L-Glutamic Acid (Glu)
  • Structure: A non-essential amino acid with a carboxyl side chain (C₅H₉NO₄).
  • Role : Primary excitatory neurotransmitter in the CNS and precursor for glutathione synthesis.
  • Key Differences : Unlike the 5-oxo-L-prolyl derivative, free L-glutamic acid lacks the cyclic pyroglutamate moiety, affecting its metabolic stability and receptor interactions.
  • Data :

    Property L-Glutamic Acid 5-Oxo-L-Prolyl-Glutamic Acid
    Molecular Weight 147.13 g/mol 274.23 g/mol
    Polar Surface Area 94 Ų 138 Ų
    Role in Metabolism Neurotransmission, Protein Synthesis Intermediate in γ-glutamyl cycle
    Solubility (Water) High Moderate

    Sources:

5-Oxo-L-Proline (Pyroglutamic Acid)
  • Structure: Cyclic lactam of L-glutamic acid (C₅H₇NO₃).
  • Role : Intermediate in glutathione metabolism; implicated in cellular detoxification.
  • Key Differences : The cyclic structure of 5-oxo-L-proline reduces its reactivity compared to the linear dipeptide form. Enzymatic hydrolysis by 5-oxoprolinase regenerates L-glutamic acid .

Functional Analogs

L-Glutamine (Gln)
  • Structure : Amidated derivative of L-glutamic acid (C₅H₁₀N₂O₃).
  • Role : Nitrogen transport, immune function, and energy source for enterocytes.
  • Comparison: While L-glutamine is a neutral amino acid, 5-oxo-L-prolyl-glutamic acid retains acidic properties due to free carboxyl groups. Glutamine’s conversion to glutamic acid is tightly regulated, with minimal spontaneous degradation observed in cerebrospinal fluid .
L-Aspartic Acid (Asp)
  • Structure: Dicarboxylic amino acid (C₄H₇NO₄).
  • Role : Urea cycle participation and neurotransmitter modulation.
  • Key Differences : Shorter side chain (4 carbons vs. 5 in glutamic acid) results in distinct physicochemical properties. Computational studies reveal higher polarizability (21.3 ų vs. 24.1 ų) and dipole moment (6.7 D vs. 8.2 D) for L-glutamic acid derivatives .

Pharmaceutical Derivatives

5-Oxo-L-Prolyl Peptides
  • Examples: Bis-(5-oxo-L-prolyl)-L-lysine benzyl ester (immunomodulator) and BPP 9A (antihypertensive peptide) .
  • Comparison : These derivatives exhibit enhanced stability and bioavailability compared to free L-glutamic acid due to the pyroglutamate moiety’s resistance to proteolysis.

Metabolic Pathways

  • γ-Glutamyl Cycle : 5-Oxo-L-prolyl-glutamic acid is hydrolyzed to L-glutamic acid via 5-oxoprolinase, a reaction critical for maintaining cellular redox balance .
  • Health Implications : Elevated L-glutamic acid levels correlate with diabetes risk and arsenic exposure, while vitamin B2/B6 intake inversely associates with its concentrations .

Industrial Uses

  • Food Industry : L-Glutamic acid is a key umami enhancer. Microencapsulation with maltodextrin (30% concentration) preserves its content (0.46 g/100g) in Sargassum extracts .
  • Biotechnology: Glutamate decarboxylase selectively converts L-glutamic acid to γ-aminobutyric acid (GABA), aiding amino acid separation for bio-based chemical synthesis .

Biological Activity

L-Glutamic acid, 5-oxo-L-prolyl- (commonly referred to as pyroglutamic acid or 5-oxoproline) is a cyclic derivative of glutamic acid, formed through the cyclization of the amino group. This compound plays significant roles in various biological processes, particularly in amino acid metabolism and neurotransmission. Understanding its biological activity is crucial for its potential applications in health and disease management.

  • Molecular Formula : C₅H₇NO₃
  • Molecular Weight : 115.11 g/mol
  • Structure : Pyroglutamic acid has a lactam structure, which influences its biochemical behavior and interaction with enzymes.

Enzymatic Conversion and Metabolism

The conversion of 5-oxo-L-proline to L-glutamate is catalyzed by the enzyme 5-oxoprolinase , which requires divalent cations such as Mg²⁺ or Mn²⁺ for activity. The reaction also involves the hydrolysis of ATP to ADP and inorganic phosphate, indicating its role in energy metabolism .

Reaction Mechanism

The enzymatic reaction can be summarized as follows:

5 Oxo L proline+ATPL glutamate+ADP+Pi\text{5 Oxo L proline}+\text{ATP}\rightarrow \text{L glutamate}+\text{ADP}+\text{Pi}

This reaction highlights the importance of pyroglutamic acid in the gamma-glutamyl cycle, which is crucial for maintaining glutamate levels in tissues .

Biological Functions

  • Neurotransmission :
    • L-Glutamate is a primary excitatory neurotransmitter in the central nervous system (CNS). Pyroglutamic acid can modulate glutamate release and uptake, impacting synaptic transmission and plasticity.
    • Elevated levels of pyroglutamic acid have been associated with neurodegenerative conditions, such as Alzheimer's disease, where it may contribute to amyloid plaque formation .
  • Metabolic Role :
    • Pyroglutamic acid is involved in the synthesis and degradation of glutathione, a critical antioxidant in cellular defense mechanisms. This relationship emphasizes its role in oxidative stress response .
  • Potential Therapeutic Uses :
    • As a dietary supplement, pyroglutamic acid is marketed for cognitive enhancement and improved mental performance. Its effects on blood circulation and brain function are areas of active research .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyroglutamic acid found that it could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent .

Case Study 2: Metabolic Disorders

Research has shown that elevated levels of pyroglutamic acid can serve as biomarkers for metabolic disorders, particularly those involving glutathione metabolism. Patients with conditions like 5-oxoprolinuria exhibit high urinary excretion of pyroglutamic acid .

Data Table: Biological Activities of Pyroglutamic Acid

Biological Activity Mechanism/Effect References
Neurotransmitter modulationEnhances glutamate release; affects synaptic plasticity
Antioxidant roleInvolved in glutathione synthesis
Potential nootropic effectsImproves cognitive function; circulatory benefits
Biomarker for metabolic disordersElevated levels indicate metabolic dysfunction

Q & A

Q. What are the key structural features of L-glutamic acid, 5-oxo-L-prolyl-, and how can they be experimentally characterized?

L-Glutamic acid, 5-oxo-L-prolyl- (pyroglutamic acid) is a cyclic lactam formed via intramolecular cyclization of L-glutamic acid. Key structural features include a pyrrolidone ring (5-membered lactam) and a carboxylic acid group. Characterization methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm lactam formation (disappearance of α-amino proton signals and emergence of lactam carbonyl resonance at ~175 ppm) .
  • Infrared Spectroscopy (IR) : Identify lactam C=O stretch (~1680–1700 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z 130.1 (C5_5H7_7NO3_3) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare 5-oxo-L-prolyl derivatives?

Synthesis typically involves cyclization of L-glutamic acid or its esters under controlled conditions:

  • Thermal Cyclization : Heat L-glutamic acid at 180–200°C under reduced pressure to form the lactam via dehydration .
  • Acid-Catalyzed Cyclization : Use HCl or acetic acid in refluxing toluene to promote intramolecular amide bond formation .
  • Enzymatic Methods : Explore glutaminyl cyclases for regioselective lactamization in peptide synthesis (e.g., N-terminal pyroglutamate formation in hormones) .

Q. How can 5-oxo-L-prolyl-glutamic acid be quantified in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :
    • Sample Prep : Deproteinize using acetonitrile, derivatize with AccQ-Tag™ for enhanced ionization.
    • Chromatography : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile).
    • Detection : Monitor m/z 130.1 in positive ion mode; validate with spiked recovery tests (85–115%) .
  • Enzymatic Assays : Adapt L-glutamic acid UV tests (e.g., glutamate dehydrogenase coupling) by including pyroglutaminase to hydrolyze the lactam pre-detection .

Advanced Research Questions

Q. What role does 5-oxo-L-prolyl-glutamic acid play in metabolic pathways, particularly in proline-glutamate cycling?

Pyroglutamic acid is a key intermediate in the proline cycle , linking glutamate metabolism to redox regulation:

  • Glutamate → Pyroglutamate : Spontaneous or enzymatically driven cyclization under oxidative stress.
  • Pyroglutamate → Glutamate : Catalyzed by pyroglutaminase (5-oxoprolinase), regenerating glutamate for glutathione synthesis.
  • Research Implications : Monitor flux using 13C^{13}C-labeled tracers and isotopomer analysis via LC-MS to assess metabolic dysregulation in oxidative stress models .

Q. How should researchers address contradictions in reported levels of 5-oxo-L-prolyl-glutamic acid across studies?

Discrepancies may arise from sample preparation, detection limits, or matrix effects. Mitigation strategies:

  • Method Harmonization : Use standardized protocols (e.g., ISO 17034 for reference materials) .
  • Matrix-Matched Calibration : Prepare calibration curves in biologically relevant matrices (e.g., plasma, plant extracts) to account for interference .
  • Interlaboratory Validation : Conduct round-robin tests to evaluate reproducibility, as seen in foodstuff analyses .

Q. What experimental approaches are used to study the interaction of 5-oxo-L-prolyl-glutamic acid with proteins or peptides?

  • Circular Dichroism (CD) : Assess conformational changes in peptides containing N-terminal pyroglutamate (e.g., altered β-sheet content in amyloid models) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes like 5-oxoprolinase or glutathione synthetase .
  • Molecular Dynamics Simulations : Model lactam stability in peptide backbones under physiological pH (e.g., pH-dependent ring-opening kinetics) .

Q. How can the stability of 5-oxo-L-prolyl-glutamic acid be optimized in cell culture media or pharmaceutical formulations?

  • pH Control : Maintain pH < 3 to favor lactam stability; at neutral pH, hydrolysis to glutamate occurs .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent moisture-induced degradation .
  • Excipient Screening : Test stabilizers like trehalose or cyclodextrins to inhibit lactam hydrolysis in liquid formulations .

Q. What strategies are employed to develop enzymatic assays for pyroglutamic acid-specific activity?

  • Pyroglutaminase Coupling : Hydrolyze pyroglutamate to glutamate, then quantify glutamate via NADH-dependent dehydrogenase assays .
  • Fluorescent Probes : Design coumarin-based derivatives (e.g., L-glutamic acid γ-(7-amido-4-methylcoumarin)) for real-time activity monitoring in cell lysates .
  • High-Throughput Screening (HTS) : Use 384-well plates with coupled enzyme systems to screen inhibitors/activators of 5-oxoprolinase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.